molecular formula C21H18F3N3O4S B2401928 Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1203332-82-4

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2401928
CAS No.: 1203332-82-4
M. Wt: 465.45
InChI Key: BQMKRTUDALGRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a synthetic small molecule featuring a benzothiazole core substituted with a trifluoromethoxy group, a piperazine linker, and a methyl benzoate moiety. This compound is structurally designed to leverage the benzothiazole scaffold’s pharmacological relevance, combined with the trifluoromethoxy group’s electron-withdrawing properties and the piperazine-carbonyl bridge’s conformational flexibility.

Properties

IUPAC Name

methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKRTUDALGRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on neurotransmission, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C19H19F3N4O3S\text{Molecular Formula }C_{19}H_{19}F_{3}N_{4}O_{3}S
PropertyValue
Molecular Weight455.51 g/mol
CAS NumberNot specified
Boiling PointNot available
Purity>98% (assumed for studies)

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant interactions with neurotransmitter systems. Specifically, studies on related compounds have demonstrated their ability to modulate excitatory amino acid neurotransmission. For instance, 2-amino-6-trifluoromethoxy benzothiazole has been shown to antagonize excitatory neurotransmitter release, indicating a potential mechanism for anticonvulsant activity .

Anticonvulsant Effects

A variety of studies have assessed the anticonvulsant properties of compounds related to this compound. One study evaluated several derivatives in mouse models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited ED50 values significantly lower than those of established antiepileptic drugs like phenytoin .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been attributed to their ability to enhance GABAergic transmission while inhibiting glutamatergic pathways. This dual action may provide a protective effect against excitotoxicity, which is a common mechanism in various neurodegenerative diseases .

Study 1: Anticonvulsant Evaluation

In a controlled experimental setup, a derivative of the compound was administered orally to rats. The study reported an ED50 value of 82.5 μmol/kg for MES and 510.5 μmol/kg for PTZ models, suggesting significant anticonvulsant efficacy .

Study 2: Neurotransmission Modulation

Another study investigated the impact of related compounds on cGMP levels in cerebellar tissues. It was found that these compounds could effectively reduce cGMP levels induced by excitatory amino acids, supporting their role as antagonists in excitatory neurotransmission .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzo[d]thiazole and piperazine structures often exhibit significant antimicrobial properties. A study on related derivatives demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate may possess similar antimicrobial efficacy, warranting further investigation.

Anticancer Properties

The compound's structural features are conducive to anticancer activity. Research on thiazole derivatives has shown that they can induce apoptosis in cancer cells by interacting with various biochemical pathways.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound exhibited an IC₅₀ value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, highlighting the potential of this class of compounds in cancer therapy .

Neuroprotective Effects

The piperazine component is known for its neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases. Studies have indicated that similar compounds can prevent neuronal apoptosis and promote neuronal survival through modulation of signaling pathways involved in neuroprotection.

Pharmacological Mechanisms

The pharmacokinetics and mechanisms of action for compounds with similar structural frameworks have been extensively studied. These compounds often interact with cellular targets such as enzymes and receptors involved in critical biological processes.

Table 2: Mechanisms of Action for Thiazole Derivatives

MechanismDescription
Apoptosis InductionActivation of caspase pathways leading to programmed cell death
Cell Cycle ArrestInduction of S-phase arrest through modulation of cyclin-dependent kinases
Antioxidant ActivityScavenging free radicals and reducing oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its trifluoromethoxy substitution and piperazine-carbonyl linkage. Below is a comparative analysis with key analogues from recent literature:

Compound Core Structure Key Substituents Synthetic Route Key Properties
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate (Target) Benzothiazole + Piperazine Trifluoromethoxy (C6), methyl benzoate Likely involves amide coupling (e.g., Boc-piperazine intermediates, TFA deprotection) High lipophilicity (CF3 group); potential metabolic stability
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (Compound 3, ) Benzothiazole + Boc-piperazine Carboxylic acid (C6), Boc-protected piperazine Amide coupling using EDCI/HOBt, Boc deprotection Melting point: 258°C; moderate solubility in polar aprotic solvents
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a, ) Benzothiazole + Boc-piperazine Phenylcarbamoyl (C6), Boc-protected piperazine Coupling with phenyl isocyanate; Boc cleavage for bioactivity studies Melting point: 216°C; enhanced π-π stacking potential
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19, ) Piperazine + Aromatic carbonyl Fluorobenzyl, variable acyl groups (e.g., benzoyl, nitrobenzoyl) Nucleophilic substitution with benzoyl chlorides Variable solubility; CAS-registered derivatives with uncharacterized bioactivity
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(substituted)acetamide () Benzothiazole + Acetamide Methylenedioxy (C5/C6), thio/piperazine side chains Thiol-alkylation or nucleophilic substitution with K2CO3 Moderate yields (e.g., 71% for 3a); improved membrane permeability

Functional Group Impact on Physicochemical Properties

  • Trifluoromethoxy vs.
  • Piperazine Linker Flexibility (): The piperazine-carbonyl bridge in the target compound offers greater conformational flexibility than rigid triazole or thiadiazole linkers (e.g., ), which may influence target binding kinetics .
  • Ester vs. Carboxylic Acid (): The methyl benzoate ester in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives (e.g., Compound 3 in ), which may require prodrug strategies .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate?

The synthesis of this compound likely follows a multi-step approach, leveraging coupling reactions between the benzothiazole and piperazine-carboxylate moieties. Key steps include:

  • Benzothiazole formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions (e.g., H₂SO₄) to generate the 6-(trifluoromethoxy)benzo[d]thiazole core .
  • Piperazine coupling : Activation of the carbonyl group (e.g., via CDI or DCC) for amide bond formation between the piperazine ring and the benzoate ester .
  • Optimization : Reaction conditions (temperature, solvent polarity, and pH) must be tailored to prevent side reactions, such as hydrolysis of the trifluoromethoxy group .
    Methodological Note : Monitor intermediates using HPLC for purity (>95%) and confirm structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

Advanced spectroscopic and chromatographic techniques are essential:

  • NMR spectroscopy : Identify characteristic signals (e.g., trifluoromethoxy CF₃ at ~75 ppm in 19F^{19}\text{F} NMR, piperazine CH₂ protons at δ 2.5–3.5) .
  • Mass spectrometry : Confirm molecular weight using HRMS (expected [M+H]⁺ for C₂₁H₁₇F₃N₂O₄S: ~463.08) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

SAR studies require systematic modifications to the core structure:

  • Variations : Synthesize analogs with altered substituents (e.g., replacing trifluoromethoxy with methylsulfonyl or nitro groups) to assess electronic effects .
  • Biological assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing modifications that enhance binding energy .
    Data Contradiction Example : If a bulkier substituent improves in vitro activity but reduces solubility, balance logP values (<3) via introduction of polar groups (e.g., hydroxyl, amine) .

Q. What methodologies are suitable for resolving contradictory biological activity data across assays?

Contradictions often arise from assay-specific conditions or off-target effects:

  • Dose-response curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀) to rule out false positives .
  • Orthogonal assays : Confirm results using unrelated techniques (e.g., cell viability vs. enzymatic inhibition) .
  • Metabolic stability tests : Use liver microsomes to assess whether inactive derivatives are rapidly metabolized .
    Case Study : If a compound shows high potency in enzyme assays but fails in cell-based models, evaluate membrane permeability via PAMPA or Caco-2 assays .

Q. How can researchers investigate the pharmacokinetic (PK) profile of this compound?

Key PK parameters include bioavailability, half-life, and clearance:

  • In vitro ADME : Assess metabolic stability in hepatocytes, plasma protein binding via equilibrium dialysis, and CYP450 inhibition .
  • In vivo studies : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis at timed intervals .
  • Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation if oral bioavailability is low (<20%) .

Mechanistic and Interaction Studies

Q. What experimental approaches are recommended for identifying biological targets?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target relevance by observing loss of compound activity in gene-edited cell lines .

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?

  • Mass shift assays : Detect covalent adducts via intact protein mass spectrometry (e.g., + mass of compound) .
  • Reversibility tests : Dilute compound-enzyme mixtures and measure recovery of enzymatic activity .
  • X-ray crystallography : Visualize binding modes; covalent ligands show irreversible electron density at active-site residues .

Key Challenges and Future Directions

  • Challenge : Balancing lipophilicity (logP >3) with aqueous solubility for in vivo efficacy.
  • Solution : Introduce zwitterionic groups (e.g., morpholine) or develop prodrugs .
  • Future Work : Explore dual-target inhibition (e.g., kinase + protease) to overcome resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.